

Butylphthalide-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Butylphthalide-d9**

Cat. No.: **B15581110**

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Abstract

This technical guide provides a comprehensive overview of **Butylphthalide-d9**, a deuterated isotopologue of the neuroprotective agent Butylphthalide (NBP). **Butylphthalide-d9** serves as an essential tool in pharmacokinetic and metabolic studies due to its utility as an internal standard in mass spectrometry-based analyses. This document details the chemical structure and properties of **Butylphthalide-d9**, outlines its primary applications in research, and presents relevant experimental protocols and data. Furthermore, it visualizes key signaling pathways associated with the therapeutic effects of its non-deuterated counterpart, offering valuable insights for researchers in neuropharmacology and drug development.

Introduction to Butylphthalide-d9

Butylphthalide-d9 is a stable isotope-labeled form of 3-n-Butylphthalide (NBP), a compound originally isolated from celery seeds (*Apium graveolens*).^[1] NBP has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia, and is used in the treatment of stroke.^{[2][3][4]} **Butylphthalide-d9**, in which nine hydrogen atoms on the butyl group have been replaced with deuterium, is chemically identical to NBP in terms of its core structure and biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the endogenous or administered unlabeled compound in mass spectrometry, making it an ideal internal standard for quantitative analysis.^[5]

The primary application of **Butylphthalide-d9** is as a tracer or internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry

(GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5] Its use is critical for accurately determining the concentration of Butylphthalide and its metabolites in biological matrices during preclinical and clinical research.^{[6][7]}

Chemical Structure and Properties

The chemical structure of **Butylphthalide-d9** is characterized by a phthalide core with a deuterated butyl side chain.

Chemical Structure:

- IUPAC Name: 3-(butyl-d9)-1(3H)-isobenzofuranone
- Synonyms: 3-n-**Butylphthalide-d9**, 3-Butyl-1(3H)-isobenzofuranone-d9^[8]

Below is a table summarizing the key chemical properties of **Butylphthalide-d9** and its non-deuterated analogue, Butylphthalide.

Property	Butylphthalide-d9	Butylphthalide
Chemical Formula	C ₁₂ H ₅ D ₉ O ₂ ^[8]	C ₁₂ H ₁₄ O ₂ ^{[9][10]}
Molecular Weight	199.29 g/mol ^[8]	190.24 g/mol ^{[9][10]}
CAS Number	2251692-52-9 ^[5]	6066-49-5 ^[9]
Appearance	Oily Liquid	Oily Liquid
Solubility	Soluble in organic solvents such as DMSO and methanol.	Soluble in organic solvents.
Stereochemistry	Racemic ^[10]	Racemic

Table 1: Chemical Properties of **Butylphthalide-d9** and Butylphthalide.

Mechanism of Action of Butylphthalide (NBP)

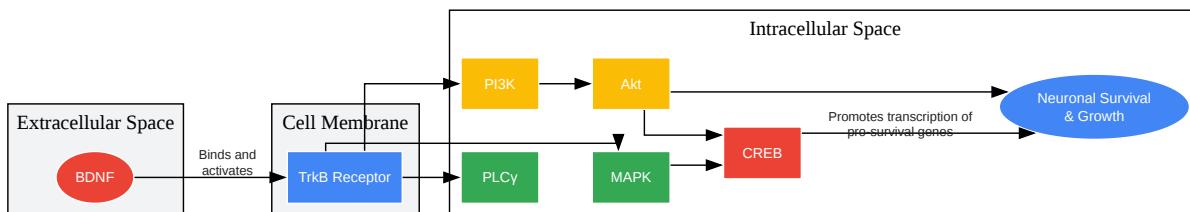
While **Butylphthalide-d9** is primarily used as a research tool, understanding the mechanism of action of its non-deuterated form is crucial for its application in relevant studies. Butylphthalide exerts its neuroprotective effects through a multi-targeted approach.^{[2][4]}

Key mechanisms include:

- Enhancement of Cerebral Blood Flow: Butylphthalide improves microcirculation in the brain, which is critical in mitigating the effects of ischemic events.[2]
- Anti-neuronal Apoptosis: It inhibits programmed cell death in neurons, a significant contributor to brain damage following ischemia.[2] This is achieved, in part, by reducing the activation of caspase-3 and mitigating oxidative stress.
- Anti-inflammatory Effects: The compound reduces inflammation in the brain, which can exacerbate ischemic injury.[2]
- Mitochondrial Protection: Butylphthalide helps maintain mitochondrial function, which is vital for neuronal survival.[4]
- Modulation of Signaling Pathways: Butylphthalide has been shown to activate pro-survival signaling pathways, including the BDNF/TrkB and Nrf2/HO-1 pathways.[11][12]

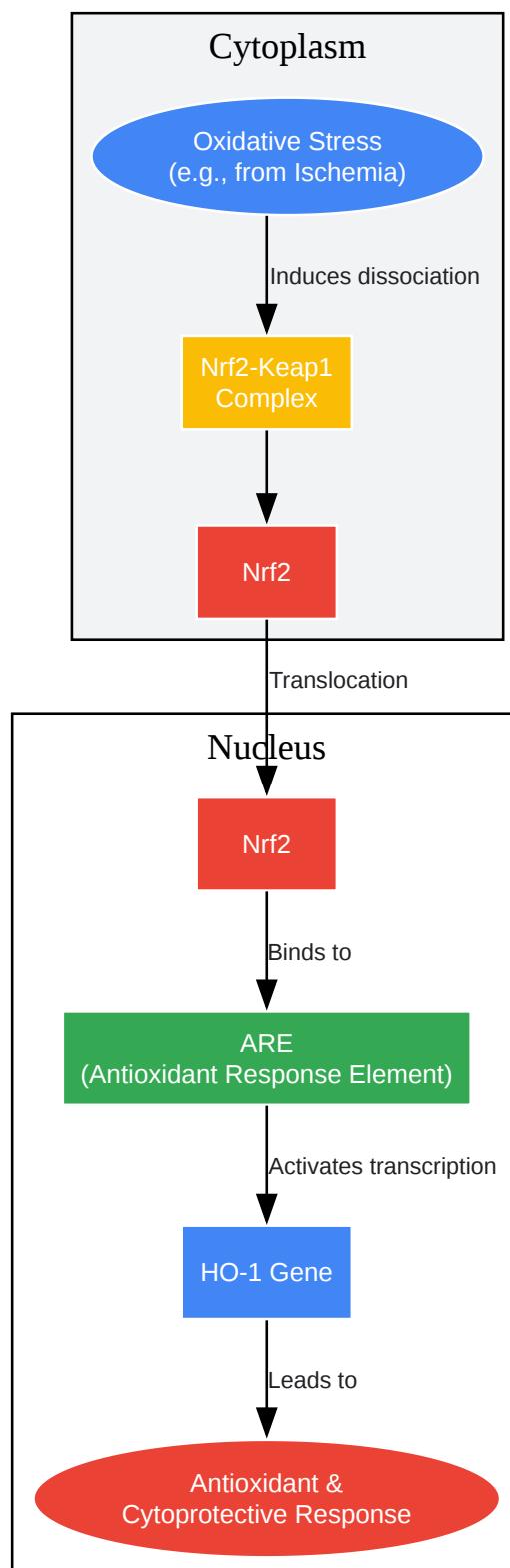
Signaling Pathways

The neuroprotective effects of Butylphthalide are mediated by complex signaling cascades. Below are diagrams of two key pathways.



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Caption: BDNF/TrkB Signaling Pathway.



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Caption: Nrf2/HO-1 Signaling Pathway.

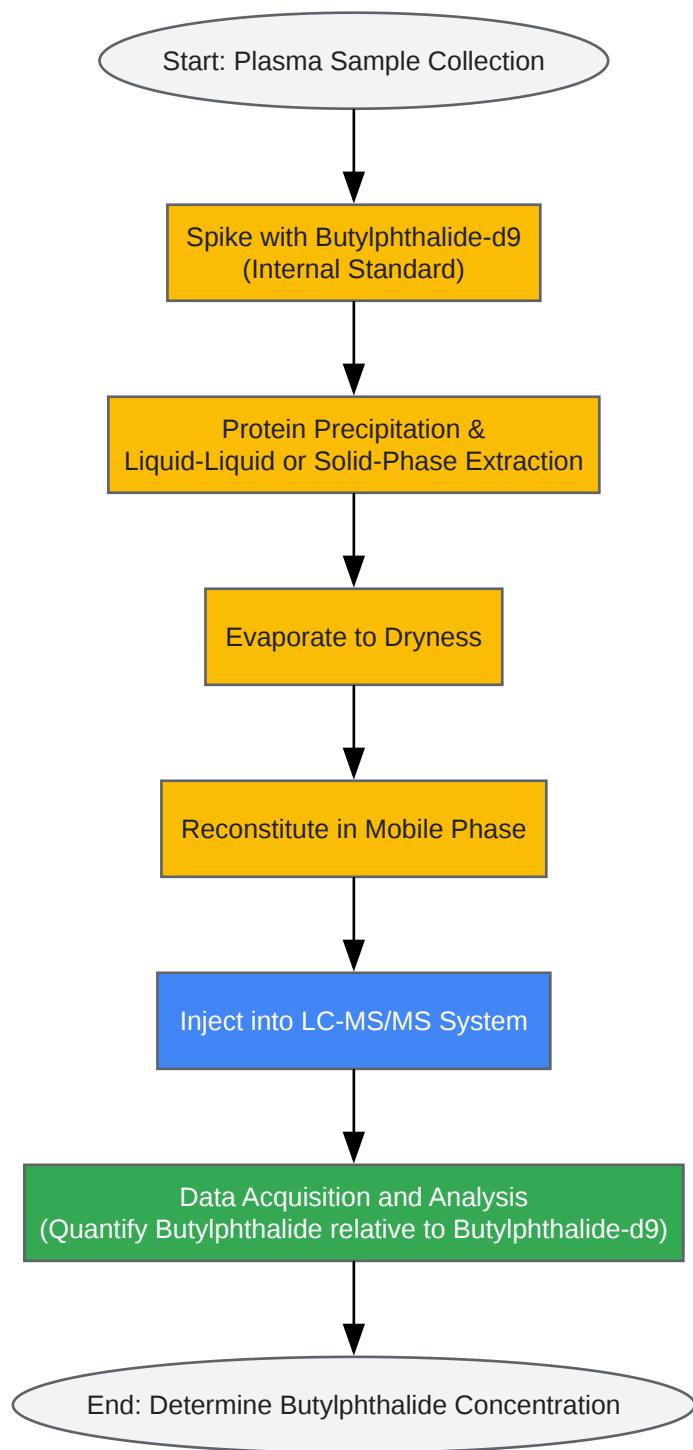
Experimental Protocols

Synthesis of Butylphthalide-d9

While specific proprietary synthesis methods may vary, a general approach for the synthesis of deuterated compounds involves using deuterated starting materials or reagents in a chemical synthesis process. For **Butylphthalide-d9**, this would likely involve the use of a deuterated butyl-containing precursor. A plausible synthetic route could be adapted from known methods for preparing Butylphthalide, such as the reaction of a deuterated Grignard reagent (e.g., butyl-d9-magnesium bromide) with phthalic anhydride, followed by reduction.

Quantitative Analysis of Butylphthalide in Plasma using LC-MS/MS with Butylphthalide-d9 as an Internal Standard

This protocol provides a general workflow for the quantification of Butylphthalide in a biological matrix.



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Caption: LC-MS/MS Workflow for Butylphthalide Quantification.

Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 µL of plasma, add a known concentration of **Butylphthalide-d9** solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
 - Vortex briefly to mix.
- Protein Precipitation:
 - Add 300 µL of ice-cold acetonitrile to the plasma sample.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Extraction:
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Vortex to dissolve the residue.
 - Transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: A suitable HPLC or UPLC system.
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both **Butylphthalide** and **Butylphthalide-d9**.
- Data Analysis:
 - Construct a calibration curve using known concentrations of Butylphthalide spiked into a blank matrix.
 - Calculate the peak area ratio of Butylphthalide to **Butylphthalide-d9** for each sample and standard.
 - Determine the concentration of Butylphthalide in the unknown samples by interpolating from the calibration curve.

Assessment of Neuronal Apoptosis

To evaluate the anti-apoptotic effects of Butylphthalide, a combination of assays is recommended.

Cell Culture:

- Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) can be used.
- Cells are cultured under standard conditions (37°C, 5% CO₂).
- To induce apoptosis, cells can be subjected to stressors such as serum deprivation or exposure to an excitotoxic agent like glutamate.

Caspase-3 Activity Assay:

- Plate cells in a 96-well plate.

- Treat cells with Butylphthalide at various concentrations for a specified pre-incubation period.
- Induce apoptosis.
- After the incubation period, lyse the cells.
- Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
- Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader. An increase in fluorescence corresponds to higher caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation:

- Culture cells on glass coverslips.
- Apply treatments as described above.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
- Perform the TUNEL staining according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
- Counterstain nuclei with a DNA dye such as DAPI.
- Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment evaluating the neuroprotective effect of Butylphthalide on neuronal apoptosis.

Treatment Group	Caspase-3 Activity (Relative Fluorescence Units)	Percentage of TUNEL- Positive Cells
Control (untreated)	100 ± 12	5 ± 1%
Apoptotic Stimulus	450 ± 35	60 ± 5%
Apoptotic Stimulus + 1 µM Butylphthalide	320 ± 28	42 ± 4%
Apoptotic Stimulus + 10 µM Butylphthalide	180 ± 20	20 ± 3%
Apoptotic Stimulus + 50 µM Butylphthalide	110 ± 15	8 ± 2%

Table 2: Effect of Butylphthalide on Markers of Neuronal Apoptosis. Data are presented as mean ± standard deviation.

Conclusion

Butylphthalide-d9 is an indispensable tool for the accurate quantification of Butylphthalide in biological samples, facilitating critical pharmacokinetic and metabolic studies. The neuroprotective mechanisms of its non-deuterated counterpart, Butylphthalide, are multifaceted, involving the modulation of key signaling pathways such as BDNF/TrkB and Nrf2/HO-1, and the inhibition of neuronal apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers investigating the therapeutic potential of Butylphthalide and for those utilizing **Butylphthalide-d9** in their analytical workflows. Further research into the synthesis and application of deuterated compounds will continue to advance our understanding of drug metabolism and efficacy.

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